An In-Depth Technical Guide to 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol (CAS No. 293767-63-2): A Privileged Scaffold for Kinase Inhibition
An In-Depth Technical Guide to 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol (CAS No. 293767-63-2): A Privileged Scaffold for Kinase Inhibition
This technical guide provides a comprehensive overview of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol, a heterocyclic compound built upon the versatile 1,2,4-triazine scaffold. While specific literature on this exact molecule is nascent, its structural motifs suggest significant potential in the realm of medicinal chemistry, particularly as a kinase inhibitor. This document will, therefore, synthesize information from closely related analogues to provide a predictive yet scientifically grounded exploration of its synthesis, potential biological activity, and the experimental workflows required for its investigation.
Core Compound Identification and Physicochemical Properties
The foundational step in any chemical investigation is the unambiguous identification of the molecule of interest.
| Identifier | Value | Source |
| Chemical Name | 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol | ChemBK |
| CAS Number | 293767-63-2 | ChemBK |
| Molecular Formula | C₅H₈N₄O₂ | ChemBK |
| Molar Mass | 156.14 g/mol | ChemBK |
A note on tautomerism: It is crucial to recognize that the 1,2,4-triazin-3-ol core can exist in tautomeric forms, including the 1,2,4-triazin-3(2H)-one and 1,2,4-triazin-3(4H)-one forms. The predominant tautomer in a given environment will depend on factors such as solvent and pH. For the purpose of this guide, we will primarily refer to the "-ol" form, while acknowledging this inherent equilibrium.
The 1,2,4-Triazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The 1,2,4-triazine nucleus is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility stems from its unique electronic properties and the spatial arrangement of its nitrogen atoms, which can participate in a variety of non-covalent interactions with protein targets.
Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of pharmacological activities, including:
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Anticancer: Many 1,2,4-triazine derivatives exhibit potent antiproliferative activity against a range of cancer cell lines.[2][3] Their mechanisms of action are often tied to the inhibition of key signaling pathways involved in cancer progression.
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Kinase Inhibition: The 3-amino-1,2,4-triazine scaffold is particularly prominent as a source of kinase inhibitors.[1][4] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]
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Antimicrobial: Certain 1,2,4-triazine derivatives have also been investigated for their antibacterial and antifungal properties.[5]
Postulated Synthesis of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol
While a specific, published synthesis for 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol has not been identified in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of related 5-substituted-3-amino-1,2,4-triazines.[6] A likely approach would involve the condensation of a suitable precursor with aminoguanidine.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic approach for the target compound.
Experimental Protocol: A Generalizable Approach
The following protocol is a generalized procedure based on the synthesis of similar 5-substituted-3-amino-1,2,4-triazines and should be optimized for the specific synthesis of the title compound.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen keto-aminal precursor in a suitable solvent such as methanol.
-
Addition of Reagents: To this solution, add aminoguanidine and a catalytic amount of a weak acid, for example, acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[7]
Predicted Biological Activity: A Focus on Kinase Inhibition
The 3-amino-1,2,4-triazine core is a well-established pharmacophore for the development of kinase inhibitors.[1] A particularly successful strategy has been the molecular hybridization approach, where this core is combined with other pharmacologically active moieties.[1][4] The (2-hydroxyethyl)amino substituent at the 5-position of our target molecule introduces a flexible, hydrophilic side chain that could engage in hydrogen bonding interactions within the ATP-binding pocket of various kinases.
Potential Kinase Targets
Based on the activity of related 3-amino-1,2,4-triazine derivatives, potential kinase targets for 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol could include:
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Pyruvate Dehydrogenase Kinase (PDK): This kinase is a key regulator of cancer cell metabolism.[1][4]
-
Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): These are crucial mediators of cell growth and proliferation and are often dysregulated in cancer.[8]
-
Anaplastic Lymphoma Kinase (ALK): Fusions and mutations in ALK are oncogenic drivers in several cancers.[8]
Proposed Mechanism of Action
It is hypothesized that 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol would act as an ATP-competitive inhibitor. The 1,2,4-triazine ring would likely form hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. The (2-hydroxyethyl)amino side chain could then interact with other residues in the active site, contributing to both potency and selectivity.
Caption: Proposed ATP-competitive inhibition mechanism.
Experimental Workflow for Biological Evaluation
A systematic approach is required to validate the predicted biological activity of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol.
In Vitro Kinase Assays
The initial step is to screen the compound against a panel of kinases to identify potential targets. This can be done using various commercially available assay formats, such as:
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Biochemical assays: These assays measure the direct inhibition of the purified kinase enzyme.
-
Cell-based assays: These assays assess the effect of the compound on kinase activity within a cellular context.
Cellular Proliferation Assays
To determine the anticancer potential of the compound, its effect on the proliferation of various cancer cell lines should be evaluated. The MTT or SRB assay are commonly used for this purpose.
Mechanism of Action Studies
Once a lead activity is confirmed, further studies can be conducted to elucidate the mechanism of action. These may include:
-
Western blotting: To assess the phosphorylation status of downstream targets of the inhibited kinase.
-
Flow cytometry: To analyze the effects on the cell cycle and apoptosis.
-
In vivo studies: In animal models to evaluate the efficacy and safety of the compound.[2]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Can be used for the analysis of triazine compounds, particularly in environmental samples.[9] |
Conclusion and Future Directions
While specific experimental data for 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol is not yet prevalent in the public domain, its structural features, based on the well-established 1,2,4-triazine scaffold, strongly suggest its potential as a valuable probe or lead compound in drug discovery, particularly in the area of kinase inhibition. The synthetic and experimental workflows outlined in this guide provide a robust framework for researchers and drug development professionals to unlock the therapeutic potential of this promising molecule. Further investigation into its synthesis, biological activity, and structure-activity relationships is highly warranted.
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- MDPI. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI.
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